molecular formula C26H44O8 B1151944 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside CAS No. 195723-38-7

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside

Cat. No.: B1151944
CAS No.: 195723-38-7
M. Wt: 484.6 g/mol
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside is typically isolated from natural sources, specifically from the fronds of Pteris cretica The isolation process involves extraction and purification techniques such as solvent extraction, chromatography, and crystallization

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its natural abundance in Pteris cretica. The extraction process involves harvesting the plant material, followed by solvent extraction using solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, into the molecule.

Scientific Research Applications

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of diterpenoid glycosides and their chemical properties.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.

    Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 2,16,19-Kauranetriol 2-O-beta-D-allopyranoside involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects through:

    Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: The compound modulates signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to anti-inflammatory and antioxidant effects.

Comparison with Similar Compounds

2,16,19-Kauranetriol 2-O-beta-D-allopyranoside can be compared with other similar compounds, such as:

    2,16,19-Kauranetriol 2-O-beta-D-glucopyranoside: Another ent-kaurane glycoside with similar biological activities.

    2,16,19-Kauranetriol 2-O-beta-D-galactopyranoside: A related compound with variations in the sugar moiety.

    2,16,19-Kauranetriol 2-O-beta-D-mannopyranoside: Another similar compound with different sugar components.

The uniqueness of this compound lies in its specific sugar moiety (allopyranoside) and its distinct biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2R,3R,4R,5S,6R)-2-[[(1S,4S,5R,7S,9S,10R,13R,14R)-14-hydroxy-5-(hydroxymethyl)-5,9,14-trimethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O8/c1-23(13-28)9-15(33-22-21(31)20(30)19(29)16(11-27)34-22)10-24(2)17(23)6-7-26-8-14(4-5-18(24)26)25(3,32)12-26/h14-22,27-32H,4-13H2,1-3H3/t14-,15-,16-,17-,18+,19-,20-,21-,22-,23+,24-,25-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOICVPTIKZOPU-YCROVFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)OC5C(C(C(C(O5)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H](C[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)[C@](C4)(C)O)C)O[C@H]5[C@@H]([C@@H]([C@@H]([C@H](O5)CO)O)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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